molecular formula C54H72O8 B588657 O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene CAS No. 149775-71-3

O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene

Cat. No. B588657
CAS RN: 149775-71-3
M. Wt: 849.162
InChI Key: YKBOZEHACZIDBO-UHFFFAOYSA-N
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Description

O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene is a macrocyclic compound that belongs to the class of calixarenes. Calixarenes are cyclic compounds that consist of phenolic units linked by methylene bridges. O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene has been extensively studied for its potential applications in various scientific research fields.

Mechanism of Action

The mechanism of action of O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene is based on its ability to form inclusion complexes with guest molecules. The calixarene molecule has a hydrophobic cavity that can accommodate various guest molecules, and the complex formation is driven by non-covalent interactions such as van der Waals forces, hydrogen bonding, and pi-pi interactions.
Biochemical and physiological effects:
O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene has been found to have no significant biochemical or physiological effects in vitro and in vivo studies. However, further studies are needed to investigate its potential toxicity and biocompatibility.

Advantages and Limitations for Lab Experiments

One of the main advantages of using O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene in lab experiments is its ability to selectively bind to certain guest molecules, which can facilitate their separation and purification. However, one of the limitations of using calixarenes in general is their relatively low solubility in aqueous solutions, which can limit their applications in certain experiments.

Future Directions

There are several potential future directions for the research on O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene. One direction is to investigate its potential applications in drug delivery, where it could be used as a carrier molecule for various therapeutic agents. Another direction is to explore its potential use in catalysis, where it could act as a catalyst for various chemical reactions. Additionally, further studies are needed to investigate its potential toxicity and biocompatibility, which are important factors for its potential applications in biomedical research.

Synthesis Methods

The synthesis of O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene involves the reaction of p-tert-butylcalix[4]arene with ethyl chloroacetate in the presence of a base such as sodium hydride. This reaction results in the formation of a monoester intermediate, which is then treated with sodium hydroxide and dimethyl sulfate to yield the final product.

Scientific Research Applications

O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene has been found to have potential applications in various scientific research fields. It has been studied for its ability to act as a host molecule for various guest molecules, including metal ions, organic compounds, and biomolecules. It has also been investigated for its potential use as a sensor for the detection of various analytes, including heavy metal ions, pesticides, and explosives.

properties

IUPAC Name

ethyl 2-[[5,11,17,23-tetratert-butyl-27-(2-ethoxy-2-oxoethoxy)-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H72O8/c1-17-59-45(55)31-61-49-37-19-33-23-41(51(3,4)5)25-35(47(33)57-15)21-39-29-44(54(12,13)14)30-40(50(39)62-32-46(56)60-18-2)22-36-26-42(52(6,7)8)24-34(48(36)58-16)20-38(49)28-43(27-37)53(9,10)11/h23-30H,17-22,31-32H2,1-16H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBOZEHACZIDBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C2CC3=CC(=CC(=C3OC)CC4=C(C(=CC(=C4)C(C)(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)OC)OCC(=O)OCC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H72O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

849.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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